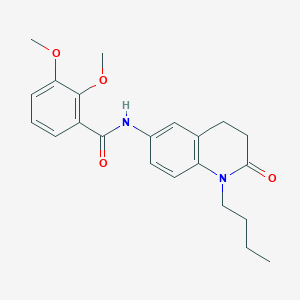

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a benzamide derivative featuring a 1-butyl-substituted tetrahydroquinolinone scaffold linked to a 2,3-dimethoxybenzamide group. The compound combines a lipophilic butyl chain with electron-rich dimethoxy substituents, which may influence pharmacokinetic properties such as solubility and receptor binding. Similar compounds in the evidence highlight applications ranging from neuroimaging to agrochemicals, implying that this molecule could be tailored for diverse biological or catalytic roles .

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-5-13-24-18-11-10-16(14-15(18)9-12-20(24)25)23-22(26)17-7-6-8-19(27-2)21(17)28-3/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNOWFHTXXNWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.

Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the quinoline derivative with 2,3-dimethoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide moiety, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

Pharmaceutical Development: Potential use in the development of new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Benzamide Derivatives

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes and receptors that are crucial for cellular processes such as DNA replication and cell proliferation. This inhibition can lead to apoptosis in cancer cells and may also exhibit anti-inflammatory effects.

Anticancer Properties

Research indicates that this compound shows significant anticancer activity across various cancer cell lines. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in human cancer cells:

- In vitro Studies : The compound was tested against several cancer cell lines including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM.

- Mechanistic Insights : The compound appears to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins (BAX) and downregulating anti-apoptotic proteins (BCL-2) .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models:

- Animal Models : this compound was administered to mice with induced inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Case Studies

- Study on Breast Cancer Cells : A study published in Cancer Letters explored the effects of the compound on MCF7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell proliferation and increased apoptosis markers after 48 hours of exposure.

- Inflammation Model : A separate investigation focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results showed a reduction in paw swelling by approximately 40% compared to the control group after administration of the compound .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide?

Methodological Answer:

Synthesis optimization involves:

- Stepwise functionalization : Start with the tetrahydroquinoline core, followed by amide coupling with 2,3-dimethoxybenzoyl chloride. Use coupling agents like EDCI or HOBt to enhance yield .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, DMF) improve solubility of intermediates. Evidence suggests dichloromethane minimizes side reactions in similar quinoline derivatives .

- Temperature control : Maintain reflux conditions (40–60°C) during amide bond formation to ensure reaction completion without decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer:

- Spectroscopic techniques :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., butyl chain at N1, dimethoxybenzamide at C6). Aromatic protons in the 6.5–8.0 ppm range and carbonyl signals at ~170 ppm are critical .

- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns consistent with the quinoline backbone .

- X-ray crystallography : Resolves 3D conformation, particularly the planarity of the tetrahydroquinoline ring and amide linkage orientation .

Advanced: How do substituent variations (e.g., dimethoxy vs. trifluoromethyl) impact biological activity in related quinoline derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies :

- Dimethoxy groups : Enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), improving binding affinity. Evidence from similar compounds shows increased inhibition of pro-inflammatory enzymes like COX-2 .

- Trifluoromethyl groups : Improve metabolic stability by reducing oxidative degradation (higher LogP values in trifluoromethyl analogs correlate with longer half-lives) .

- Experimental validation : Compare IC₅₀ values in enzyme assays (e.g., fluorescence polarization for kinase inhibition) and pharmacokinetic profiles (e.g., microsomal stability assays) .

Advanced: How can contradictory data on in vitro vs. in vivo efficacy be resolved for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution. Poor in vivo activity may stem from rapid clearance (e.g., CYP450 metabolism) or low blood-brain barrier penetration .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. For example, demethylation of methoxy groups in vivo could reduce target engagement .

- Dosing regimen adjustment : Optimize frequency and route (e.g., intraperitoneal vs. oral) based on half-life data from pharmacokinetic studies .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column (3.5 µm, 150 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30). Detection at 254 nm maximizes sensitivity for the quinoline chromophore .

- LC-MS/MS : Employ MRM transitions for precise quantification in plasma/tissue homogenates. Example: m/z 423.2 → 298.1 (collision energy 25 eV) .

- Sample preparation : Protein precipitation with acetonitrile (1:3 ratio) minimizes matrix interference .

Advanced: What strategies mitigate instability of this compound under physiological conditions?

Methodological Answer:

- pH stability assays : Test degradation rates in buffers (pH 1–9). For example, dimethoxybenzamides show hydrolysis at pH <3, requiring enteric coatings for oral delivery .

- Light/temperature sensitivity : Store lyophilized powder at -20°C in amber vials. Aqueous solutions degrade within 24 hours at 25°C .

- Prodrug design : Replace labile groups (e.g., ester-protected methoxy) to enhance stability, followed by enzymatic activation in target tissues .

Advanced: How can computational modeling guide the optimization of this compound’s target selectivity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases) vs. off-targets (e.g., cytochrome P450). Prioritize compounds with ΔG < -9 kcal/mol .

- MD simulations : Analyze ligand-protein complex stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR models : Corrogate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ data to predict activity cliffs .

Basic: What in vitro models are appropriate for preliminary evaluation of biological activity?

Methodological Answer:

- Cell-free assays :

- Enzyme inhibition : Fluorescence-based assays (e.g., ADP-Glo™ for kinases) with ATP concentrations near Km .

- Cell-based assays :

- Anti-proliferative activity : Use MTT assays in cancer lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure EC₅₀ at 72 hours .

- Cytotoxicity : Counter-screen in non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: How do solvent polarity and reaction time influence byproduct formation during synthesis?

Methodological Answer:

- Solvent screening : Low-polarity solvents (e.g., toluene) favor intramolecular cyclization, reducing dimerization byproducts. High-polarity solvents (DMF) may accelerate hydrolysis of intermediates .

- Kinetic monitoring : Use TLC or in situ IR to terminate reactions at 85–90% conversion. Prolonged reaction times (>12 hours) increase oxidation byproducts (e.g., quinoline N-oxide) .

- Byproduct characterization : Isolate via preparative HPLC and identify using HRMS/NMR. Common byproducts include dealkylated analogs or disubstituted quinoline derivatives .

Advanced: What mechanistic insights justify this compound’s potential in neurodegenerative disease research?

Methodological Answer:

- Target engagement : The dimethoxybenzamide moiety inhibits Aβ42 aggregation (IC₅₀ ~5 µM in ThT assays) by disrupting β-sheet formation .

- Neuroinflammation modulation : In microglial BV2 cells, the compound reduces TNF-α secretion (60% inhibition at 10 µM) via NF-κB pathway suppression .

- In vivo validation : Use transgenic AD models (e.g., APP/PS1 mice) to assess cognitive improvement in Morris water maze tests after 4-week dosing (10 mg/kg, oral) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.